molecular formula C15H15NO2 B7549331 N-[3-(2-methoxyphenyl)phenyl]acetamide

N-[3-(2-methoxyphenyl)phenyl]acetamide

Cat. No. B7549331
M. Wt: 241.28 g/mol
InChI Key: OBZXZBVYJRWORZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(2-methoxyphenyl)phenyl]acetamide, also known as N-(2-methoxyphenyl)-3-phenyl-2-propenamide or MPAA, is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic applications. MPAA is a synthetic compound that is structurally similar to curcumin, a natural compound found in turmeric.

Mechanism of Action

The mechanism of action of MPAA is not fully understood. However, it is believed to work through multiple pathways. MPAA has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. MPAA has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. Additionally, MPAA has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
MPAA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. MPAA has also been shown to reduce inflammation and oxidative stress. Additionally, MPAA has been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using MPAA in lab experiments is its relative ease of synthesis. MPAA can be synthesized using standard laboratory procedures and is readily available. Additionally, MPAA has been shown to have a variety of therapeutic applications, making it a promising compound for further research. However, one limitation of using MPAA in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer in certain experiments.

Future Directions

There are many potential future directions for research on MPAA. One area of research could be the development of MPAA-based therapies for cancer and inflammatory diseases. Additionally, further research could be done to elucidate the mechanism of action of MPAA and its effects on various signaling pathways. Another area of research could be the development of new synthetic analogs of MPAA with improved solubility and bioavailability. Overall, MPAA is a promising compound with many potential therapeutic applications, and further research is needed to fully understand its potential.

Synthesis Methods

MPAA can be synthesized through a simple reaction between 2-methoxybenzaldehyde and phenylacetic acid. The reaction is catalyzed by acetic anhydride and yields MPAA as a yellow crystalline solid. The synthesis of MPAA is relatively straightforward and can be achieved through standard laboratory procedures.

Scientific Research Applications

MPAA has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anticancer, and neuroprotective properties. MPAA has been studied for its ability to inhibit the growth of cancer cells, particularly in breast cancer and prostate cancer. It has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, MPAA has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-[3-(2-methoxyphenyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-11(17)16-13-7-5-6-12(10-13)14-8-3-4-9-15(14)18-2/h3-10H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZXZBVYJRWORZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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